Nitrendipine M (dehydro)
Overview
Description
Nitrendipine M (dehydro) is a derivative of nitrendipine, a dihydropyridine calcium channel blocker. Nitrendipine is primarily used in the treatment of hypertension due to its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure .
Mechanism of Action
Target of Action
Nitrendipine M (dehydro) is a dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels in the smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction .
Mode of Action
Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This results in a decrease in intracellular calcium, which inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
Once ingested, Nitrendipine is absorbed by the gut and metabolized by the liver before it goes into the systemic circulation and reaches the cells of the smooth muscles and cardiac muscle cells . The systemic clearance after intravenous administration in patients with renal impairment is similar to that observed in healthy volunteers . Despite complete absorption of the drug from the tablet, the bioavailability of the parent compound is 21.2 ± 12.5% . The terminal elimination half-life is 12–24 hours .
Action Environment
The action of Nitrendipine is influenced by various environmental factors. For instance, it binds more effectively with L-type calcium channels in smooth muscle cells because of its lower resting membrane potential . Therefore, no reduction of the Nitrendipine dose in patients with renal impairment is necessary .
Biochemical Analysis
Biochemical Properties
Nitrendipine M (dehydro) plays a significant role in biochemical reactions. It binds and blocks the activity of voltage-gated L-type calcium channels . These channels consist of four subunits (α1, α2/δ, γ and β subunits), localized in the plasma membrane .
Cellular Effects
Nitrendipine M (dehydro) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium currents passing through a voltage-dependent calcium channel . This action is relatively selective for vascular smooth muscle, making Nitrendipine M (dehydro) a potent antihypertensive drug .
Molecular Mechanism
The mechanism of action of Nitrendipine M (dehydro) involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding and blocking the activity of the voltage-gated L-type calcium channels .
Temporal Effects in Laboratory Settings
It is known that the oxidized products formed on metabolism (the pyridines) are inactive, indicating that the activity of Nitrendipine M (dehydro) must belong to the parent drug .
Transport and Distribution
It is known that it has a high affinity for vascular smooth muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrendipine involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonia, followed by cyclization to form the dihydropyridine ring . The preparation of nitrendipine M (dehydro) involves further dehydrogenation of nitrendipine. This can be achieved using various oxidizing agents under controlled conditions to ensure the selective removal of hydrogen atoms .
Industrial Production Methods
Industrial production of nitrendipine typically involves large-scale batch reactions with stringent control over temperature, pressure, and pH to maximize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
Nitrendipine M (dehydro) undergoes several types of chemical reactions, including:
Oxidation: The dehydrogenation process itself is an oxidation reaction.
Reduction: The compound can be reduced back to nitrendipine under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, nitro groups, and alkyl groups can be introduced using reagents like halogenating agents, nitrating agents, and alkyl halides.
Major Products
The major products formed from these reactions include various nitrendipine derivatives with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Nitrendipine M (dehydro) has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of calcium channel blockers and their interactions with other molecules.
Biology: Research on nitrendipine M (dehydro) helps in understanding the role of calcium channels in cellular processes and their regulation.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Amlodipine: Known for its longer duration of action compared to nitrendipine.
Felodipine: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
Nitrendipine M (dehydro) is unique due to its specific dehydrogenated structure, which may confer distinct pharmacological properties compared to its parent compound and other similar calcium channel blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Nitrendipine M (dehydro) is a derivative of nitrendipine, a well-known dihydropyridine calcium channel blocker primarily used for managing hypertension. This article delves into the biological activity of Nitrendipine M (dehydro), exploring its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.
Overview
Nitrendipine M (dehydro) retains some biological activity akin to its parent compound, nitrendipine. It functions as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle and cardiac muscle cells. By inhibiting the influx of calcium ions, it promotes vasodilation and lowers blood pressure, making it a crucial agent in cardiovascular therapy.
Target Mechanism : Nitrendipine M (dehydro) binds to voltage-gated L-type calcium channels, preventing calcium from entering the cells. This inhibition leads to relaxation of vascular smooth muscle and decreased contractility in cardiac muscle.
Pharmacokinetics : After oral administration, nitrendipine is absorbed in the gastrointestinal tract and metabolized in the liver. The pharmacokinetic profile indicates that the compound reaches systemic circulation effectively, influencing its therapeutic efficacy.
Nitrendipine M (dehydro) exhibits significant biochemical interactions:
- Calcium Channel Inhibition : It effectively blocks calcium currents through voltage-dependent channels, influencing cellular excitability and contractility.
- Molecular Interactions : The compound's interactions with biomolecules can alter gene expression related to calcium signaling pathways.
Chemical Reactions
Nitrendipine M (dehydro) undergoes various chemical reactions:
- Oxidation : The dehydrogenation process represents an oxidation reaction.
- Reduction and Substitution : The compound can be reduced back to nitrendipine or modified through nucleophilic/electrophilic substitutions.
Case Study 1: Efficacy in Hypertension Management
A clinical study evaluated the efficacy of nitrendipine and its derivatives in patients with essential hypertension. The results indicated a significant reduction in systolic blood pressure among users of nitrendipine compared to non-users. The average decrease in systolic blood pressure was approximately 3.50 mmHg with a confidence interval indicating statistical significance .
Case Study 2: Adverse Effects and Drug Interactions
Another case involved a patient experiencing complete atrioventricular block while on azelnidipine and simvastatin. The interaction between these drugs raised concerns about their combined effects on calcium channel metabolism. This case highlights the importance of monitoring patients on calcium channel blockers for potential adverse events related to drug interactions .
Research Findings
Recent studies have focused on the broader implications of calcium channel blockers like Nitrendipine M (dehydro) in treating cardiovascular diseases and neurodegenerative disorders. Research indicates that modulation of calcium channels can have therapeutic benefits beyond hypertension, including potential applications in conditions like Alzheimer's disease due to the role of calcium signaling in neuronal health.
Summary Table of Biological Activity
Property | Details |
---|---|
Chemical Structure | C18H18N2O6 |
Mechanism of Action | Inhibition of L-type calcium channels |
Primary Use | Antihypertensive agent |
Pharmacokinetics | Oral absorption; hepatic metabolism |
Biochemical Effects | Alters cellular excitability; gene expression |
Clinical Efficacy | Significant reduction in blood pressure |
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHVABIPGJLMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237599 | |
Record name | Bay-m 4786 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89267-41-4 | |
Record name | Bay-m 4786 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089267414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bay-m 4786 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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